REACTION_CXSMILES
|
O[C:2]1[C:7]([C:8]#[N:9])=[CH:6][N:5]=[C:4]([S:10][CH3:11])[N:3]=1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:2]1[C:7]([C:8]#[N:9])=[CH:6][N:5]=[C:4]([S:10][CH3:11])[N:3]=1
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Name
|
|
Quantity
|
48.3 g
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Type
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reactant
|
Smiles
|
OC1=NC(=NC=C1C#N)SC
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Name
|
|
Quantity
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150 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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is heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
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3 h
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
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the filtrate is concentrated to dryness
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Type
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CUSTOM
|
Details
|
The residue is partitioned between dichloromethane and ice water
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Type
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WASH
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Details
|
The organic phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a residue that
|
Type
|
ADDITION
|
Details
|
is diluted with 750 mL of hexane
|
Type
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TEMPERATURE
|
Details
|
The stirred mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
the hot hexane solution is decanted from the insoluble material
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
crystals form and are collected
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC=C1C#N)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |